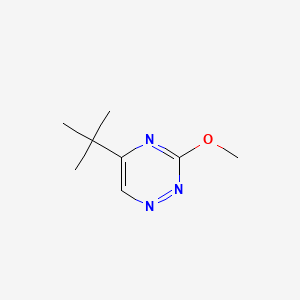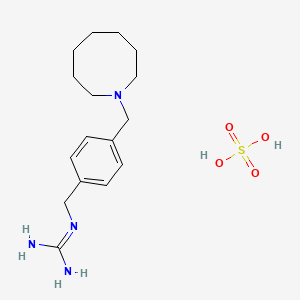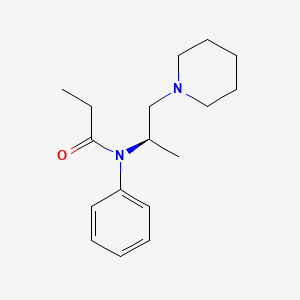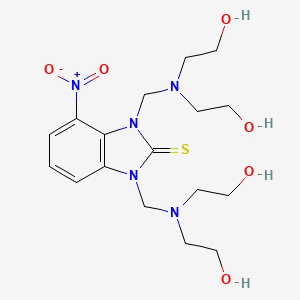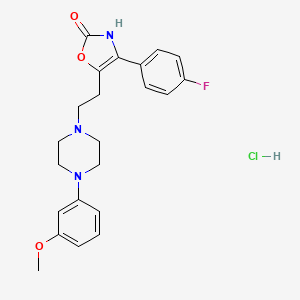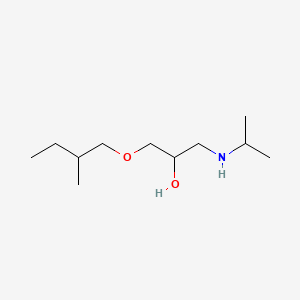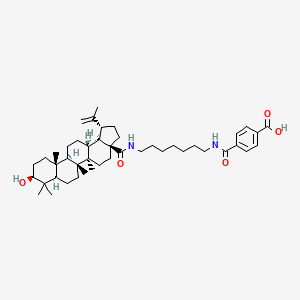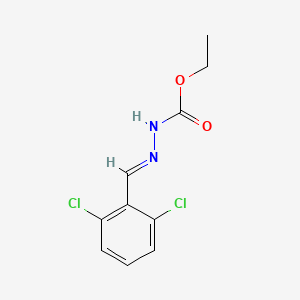
Hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,6-ジクロロフェニル)メチレン)ヒドラジノカルボン酸エチルエステルは、その独特の構造と特性で知られる化学化合物です。これは、メチレンブリッジを介して2,6-ジクロロフェニル基に結合したヒドラジノカルボン酸部分と、エチルエステル官能基の存在を特徴としています。
準備方法
合成経路と反応条件
2-((2,6-ジクロロフェニル)メチレン)ヒドラジノカルボン酸エチルエステルの合成は、通常、適切な触媒の存在下で、ヒドラジノカルボン酸と2,6-ジクロロベンズアルデヒドの反応を含みます。反応は、目的の生成物の形成を確実にするために、制御された条件下で行われます。エチルエステル官能基は、エタノールと酸触媒を用いたエステル化反応によって導入されます。
工業生産方法
この化合物の工業生産には、同様の反応条件を用いた大規模合成が含まれる場合がありますが、より高い収率と純度のために最適化されています。このプロセスには、目的の仕様を持つ最終製品を得るために、再結晶またはクロマトグラフィーによる精製などのステップが含まれる場合があります。
化学反応の分析
反応の種類
2-((2,6-ジクロロフェニル)メチレン)ヒドラジノカルボン酸エチルエステルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を生成するために酸化される可能性があります。
還元: 還元反応は、この化合物をその還元形に変換できます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。反応は、通常、選択性と収率を確保するために、制御された温度とpH条件下で行われます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によって対応するカルボン酸が生成される場合があり、還元によってヒドラジン誘導体が生成される場合があります。
科学研究への応用
2-((2,6-ジクロロフェニル)メチレン)ヒドラジノカルボン酸エチルエステルは、いくつかの科学研究に応用されています。
化学: 有機合成における試薬として、および他の化合物の調製における中間体として使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: さまざまな病気に対する治療薬としての可能性を調査するための研究が進行中です。
産業: 医薬品、農薬、その他のファインケミカルの製造に使用されます。
科学的研究の応用
Hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
2-((2,6-ジクロロフェニル)メチレン)ヒドラジノカルボン酸エチルエステルの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を調節することにより、その効果を発揮する可能性があります。関与する正確な分子標的および経路は、現在も調査中です。
類似化合物の比較
類似化合物
2-((2,6-ジメチルフェニル)メチレン)ヒドラジノカルボン酸エチルエステル: 構造は類似していますが、塩素原子の代わりにメチル基があります。
2-((2,6-ジフルオロフェニル)メチレン)ヒドラジノカルボン酸エチルエステル: 塩素原子の代わりにフッ素原子を含みます。
独自性
2-((2,6-ジクロロフェニル)メチレン)ヒドラジノカルボン酸エチルエステルは、反応性と生物活性を影響を与える可能性のある塩素原子の存在によって特徴付けられます。ジクロロフェニル基は、そのアナログと比較して、安定性と特定の分子標的との相互作用を高める可能性があります。
この記事では、2-((2,6-ジクロロフェニル)メチレン)ヒドラジノカルボン酸エチルエステルの包括的な概要を提供し、その調製方法、化学反応、科学研究への応用、作用機序、および類似化合物の比較について説明しています。
類似化合物との比較
Similar Compounds
Hydrazinecarboxylic acid, 2-((2,6-dimethylphenyl)methylene)-, ethyl ester: Similar in structure but with methyl groups instead of chlorine atoms.
Hydrazinecarboxylic acid, 2-((2,6-difluorophenyl)methylene)-, ethyl ester: Contains fluorine atoms instead of chlorine.
Uniqueness
Hydrazinecarboxylic acid, 2-((2,6-dichlorophenyl)methylene)-, ethyl ester is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The dichlorophenyl group may enhance its stability and interaction with specific molecular targets compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
128153-69-5 |
|---|---|
分子式 |
C10H10Cl2N2O2 |
分子量 |
261.10 g/mol |
IUPAC名 |
ethyl N-[(E)-(2,6-dichlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)14-13-6-7-8(11)4-3-5-9(7)12/h3-6H,2H2,1H3,(H,14,15)/b13-6+ |
InChIキー |
PELAYKZCZQMFBS-AWNIVKPZSA-N |
異性体SMILES |
CCOC(=O)N/N=C/C1=C(C=CC=C1Cl)Cl |
正規SMILES |
CCOC(=O)NN=CC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





